molecular formula C14H13FN2O2 B3019355 (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide CAS No. 953180-69-3

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide

Numéro de catalogue B3019355
Numéro CAS: 953180-69-3
Poids moléculaire: 260.268
Clé InChI: PDHZCORPSULVPB-IHWYPQMZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide, commonly known as FLX475, is a novel small molecule inhibitor that has recently been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

FLX475 is a selective inhibitor of CCR4, which is a chemokine receptor expressed on the surface of various immune cells. This receptor plays a critical role in the recruitment of immune cells to sites of inflammation. By blocking the activity of CCR4, FLX475 can reduce the recruitment of immune cells and prevent the progression of various diseases.
Biochemical and Physiological Effects:
FLX475 has been shown to have several biochemical and physiological effects. It can reduce the recruitment of immune cells to sites of inflammation, which can reduce inflammation and prevent the progression of various diseases. Additionally, FLX475 can modulate the activity of various immune cells, which can have a positive effect on the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of FLX475 is that it has shown promising results in preclinical studies, which suggests that it could be an effective therapeutic agent for the treatment of various diseases. Additionally, FLX475 has a selective mode of action, which reduces the risk of off-target effects.
One of the limitations of FLX475 is that it is currently being evaluated in clinical trials, and its safety and efficacy in humans are not yet fully known. Additionally, FLX475 may have limitations in terms of its pharmacokinetics and bioavailability, which could affect its effectiveness as a therapeutic agent.

Orientations Futures

There are several future directions for the research on FLX475. One potential direction is to evaluate its safety and efficacy in clinical trials for the treatment of various diseases. Additionally, further research is needed to understand the pharmacokinetics and bioavailability of FLX475, which could help to optimize its effectiveness as a therapeutic agent. Furthermore, it may be possible to develop new derivatives of FLX475 that have improved pharmacological properties and increased potency.

Méthodes De Synthèse

The synthesis of FLX475 involves several steps, starting with the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl hydroxylamine. The resulting compound is then reacted with acetic anhydride to form 4-fluorophenyl isoxazoline. The final step involves the reaction of 4-fluorophenyl isoxazoline with but-2-enamide to form FLX475.

Applications De Recherche Scientifique

FLX475 has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It works by inhibiting the activity of a protein called CCR4, which is involved in the recruitment of immune cells to sites of inflammation. By blocking this protein, FLX475 can reduce inflammation and prevent the progression of various diseases.

Propriétés

IUPAC Name

(Z)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-3-14(18)16-9-12-8-13(19-17-12)10-4-6-11(15)7-5-10/h2-8H,9H2,1H3,(H,16,18)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHZCORPSULVPB-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.